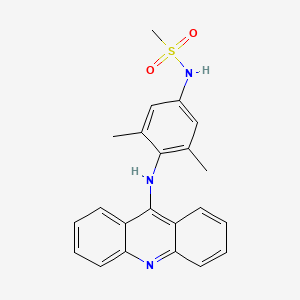
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- typically involves the reaction of 9-aminoacridine with 4-chloro-3,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学的研究の応用
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and other cancers. The compound has shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting its function.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- involves its interaction with DNA. The acridine moiety intercalates between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. This disruption of DNA function ultimately results in the inhibition of cell growth and proliferation. The compound also targets topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer effects.
類似化合物との比較
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- can be compared with other similar compounds, such as:
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: Similar structure but with a methoxy group instead of dimethyl groups.
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine-based sulfonamide with different substituents on the phenyl ring.
Uniqueness
The uniqueness of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups on the phenyl ring enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to similar compounds.
特性
CAS番号 |
86955-70-6 |
|---|---|
分子式 |
C22H21N3O2S |
分子量 |
391.5 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-12-16(25-28(3,26)27)13-15(2)21(14)24-22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13,25H,1-3H3,(H,23,24) |
InChIキー |
PDYSJYODMRGHAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42)C)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


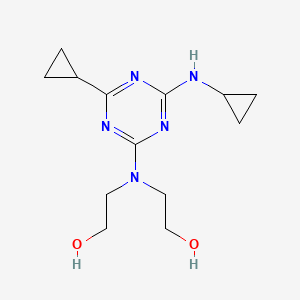
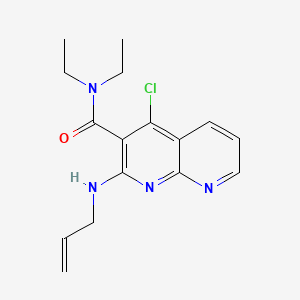


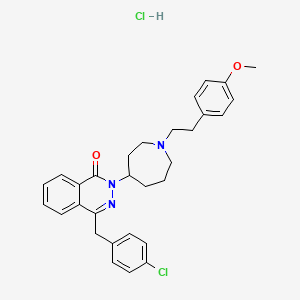
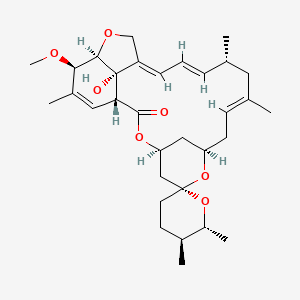



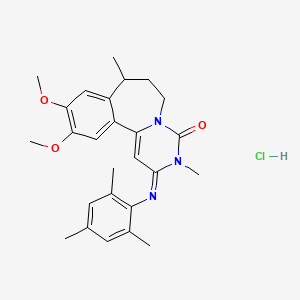
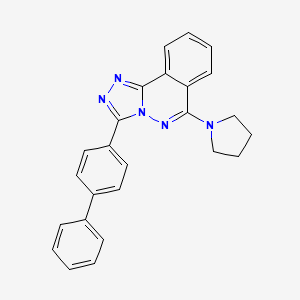

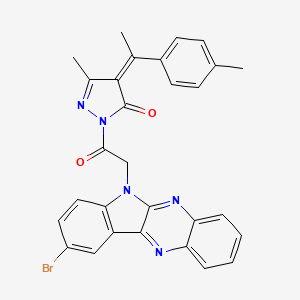
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
